Cas no 921786-63-2 (N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide)
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide
- Benzenesulfonamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-indol-5-yl)-4-fluoro-
- 921786-63-2
- AKOS001997039
- CCG-176612
- F2256-0015
- N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-fluorobenzenesulfonamide
- N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzenesulfonamide
-
- Inchi: 1S/C16H15FN2O3S/c1-2-19-15-8-5-13(9-11(15)10-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-9,18H,2,10H2,1H3
- InChI Key: PCUYPEBSVOLLEU-UHFFFAOYSA-N
- SMILES: C1(S(NC2C=CC3=C(C=2)CC(=O)N3CC)(=O)=O)=CC=C(F)C=C1
Computed Properties
- Exact Mass: 334.07874168g/mol
- Monoisotopic Mass: 334.07874168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 540
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 74.9Ų
Experimental Properties
- Density: 1.410±0.06 g/cm3(Predicted)
- Boiling Point: 570.6±60.0 °C(Predicted)
- pka: 8.52±0.20(Predicted)
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2256-0015-2μmol |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide |
921786-63-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2256-0015-5μmol |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide |
921786-63-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2256-0015-10μmol |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide |
921786-63-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2256-0015-20μmol |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide |
921786-63-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2256-0015-1mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide |
921786-63-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2256-0015-2mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide |
921786-63-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2256-0015-3mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide |
921786-63-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2256-0015-4mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide |
921786-63-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2256-0015-5mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide |
921786-63-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2256-0015-10mg |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide |
921786-63-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide: A Comprehensive Overview
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide (CAS No. 921786-63-2) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and is characterized by its unique structural features, which include a fluorinated benzene ring and an indole derivative. The combination of these functional groups imparts distinct pharmacological properties, making it a promising candidate for various biomedical research and drug development initiatives.
The chemical structure of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide is defined by its molecular formula C16H14FNO4S. The presence of the fluorine atom on the benzene ring enhances the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. The indole moiety, on the other hand, is known for its biological activity and has been extensively studied in the context of various diseases, including cancer and neurodegenerative disorders.
Recent studies have highlighted the potential of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide as an inhibitor of specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against tyrosine kinases, which are key targets in cancer therapy. The ability to selectively target these enzymes without affecting other cellular processes makes it a valuable tool in the development of targeted therapies.
In addition to its enzymatic inhibition properties, N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide has shown promise in preclinical studies for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Studies have indicated that this compound can modulate the expression of pro-inflammatory cytokines and reduce inflammation in animal models, suggesting its potential as a therapeutic agent for these conditions.
The pharmacokinetic properties of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-4-fluorobenzene-1-sulfonamide have also been investigated to ensure its suitability for clinical applications. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has a reasonable half-life, which supports its use in chronic treatment regimens. Furthermore, it exhibits low toxicity in animal models, making it a safe candidate for further clinical evaluation.
The structural versatility of N-(1-ethyl-2-oxyo-o,d-dihydro-iH-indol--yl)-4-fluorobenzene-i-sulfonamide allows for the synthesis of various derivatives through chemical modifications. These derivatives can be tailored to enhance specific pharmacological properties or to address particular therapeutic needs. For example, substituting different functional groups on the indole or benzene ring can alter the compound's binding affinity to target proteins or improve its solubility and bioavailability.
In conclusion, N-(1-Ethyl--oxo-o,d-dihydro-iH-indol--yl)-4-fluorobenzene-i-sulfonamide (CAS No. 921786--) represents a significant advancement in medicinal chemistry due to its unique structure and diverse biological activities. Its potential as an inhibitor of tyrosine kinases and anti-inflammatory agent makes it a promising candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to explore its therapeutic applications and optimize its properties for clinical use.
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